molecular formula C19H19FN2O4S B2562305 N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1448073-04-8

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2562305
CAS No.: 1448073-04-8
M. Wt: 390.43
InChI Key: MAEXFIRBJWYDDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, and the acetamide group. The fluorophenyl group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the azetidine ring, the sulfonyl group, and the fluorine atom. These groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could increase the compound’s stability and affect its interactions with other molecules .

Scientific Research Applications

Immunomodulatory Effects in Tumor Response

N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, referenced as CL 259,763 in scientific studies, has shown potential in modifying the immune response towards tumors. It exhibits an ability to augment the reactivity of lymphoid cell populations, enhancing the destructive response against tumor cells. Additionally, it has been found to increase the inhibitory effects of macrophages on tumor growth, indicating a significant role in immune modulation and potential therapeutic strategies in oncology (Wang et al., 2004).

Molecular Recognition and Crystal Packing in β-Lactams

The compound has contributed to the understanding of molecular recognition and crystal packing within the β-lactam class of antibiotics. Studies have detailed the influence of hydrogen bonding and hydrophobic interactions on the crystal structures of related β-lactam compounds, offering insights into the design and optimization of new antibiotics (Basak et al., 2004).

Restoration of Cytolytic T-Lymphocyte Response

Research has highlighted the compound's capacity to restore cytolytic T-lymphocyte responses in mice, indicating its potential as an immunopotentiator. This restoration is critical in combating tumors and viruses, suggesting a broad application in immunotherapy and vaccine development (Wang et al., 1988).

Future Directions

The study of azetidine derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Future research could explore its synthesis, properties, and potential biological activity .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors CB1 and CB2 . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

It has been observed that in rodent brain, the compound time- and dose-dependently binds to magl .

Result of Action

The result of this compound’s action is the elevation of 2-AG levels, which indirectly leads to CB1 occupancy . This results in increased norepinephrine levels in the cortex . In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Action Environment

It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-ag levels in vivo, supporting potential therapeutic application in several central nervous system disorders .

Properties

IUPAC Name

N-[4-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXFIRBJWYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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